molecular formula C18H28N4O4S B1435592 2-Methylsulfanyl-6,7-Dihydro-9H-Pyrimido[5,4-E][1,4]Diazepine-5,8-Dicarboxylic Acid Di-Tert-Butyl Ester CAS No. 1251017-28-3

2-Methylsulfanyl-6,7-Dihydro-9H-Pyrimido[5,4-E][1,4]Diazepine-5,8-Dicarboxylic Acid Di-Tert-Butyl Ester

Cat. No. B1435592
CAS RN: 1251017-28-3
M. Wt: 396.5 g/mol
InChI Key: ULRWCNCHUAYSGB-UHFFFAOYSA-N
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Description

“2-Methylsulfanyl-6,7-Dihydro-9H-Pyrimido[5,4-E][1,4]Diazepine-5,8-Dicarboxylic Acid Di-Tert-Butyl Ester” is a chemical compound with the molecular formula C18H28N4O4S . It’s used for pharmaceutical testing .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 396.5 g/mol . Other physical and chemical properties like boiling point, melting point, etc., were not available in the search results.

Scientific Research Applications

Chemical Synthesis and Prodrug Evaluation

The study by Saari et al. (1984) explores the synthesis and evaluation of certain esters as progenitors for amino acids, demonstrating a method for enhancing bioavailability through prodrug strategies. This approach might be relevant for modifying or enhancing the properties of complex molecules like the one (Saari et al., 1984).

Antibacterial Applications

Santilli et al. (1975) synthesized and evaluated a series of carboxylic acid esters for their antibacterial properties, highlighting the potential for chemical derivatives to combat bacterial infections. This kind of research could be pertinent when considering the antibacterial applications of various chemical compounds (Santilli et al., 1975).

Neuropharmacological Activity

The synthesis and evaluation of diazepine derivatives for anxiolytic, sedative, and hypnotic activity by Chinnasamy et al. (2017) indicate the therapeutic potential of diazepine derivatives in neurological disorders. Similar methodologies could be applicable to the synthesis and evaluation of the compound for potential neuropharmacological activities (Chinnasamy et al., 2017).

Anticonvulsant Properties

Hamor and Farraj (1965) explored the anticonvulsant activity of alkyl esters, providing insights into how modifications to chemical structures can influence pharmacological properties. This research could offer a foundation for understanding how structural changes to compounds like the one you're interested in might affect their biological activities (Hamor & Farraj, 1965).

properties

IUPAC Name

ditert-butyl 2-methylsulfanyl-7,9-dihydro-6H-pyrimido[5,4-e][1,4]diazepine-5,8-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O4S/c1-17(2,3)25-15(23)21-8-9-22(16(24)26-18(4,5)6)13-10-19-14(27-7)20-12(13)11-21/h10H,8-9,11H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULRWCNCHUAYSGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C2=CN=C(N=C2C1)SC)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylsulfanyl-6,7-Dihydro-9H-Pyrimido[5,4-E][1,4]Diazepine-5,8-Dicarboxylic Acid Di-Tert-Butyl Ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methylsulfanyl-6,7-Dihydro-9H-Pyrimido[5,4-E][1,4]Diazepine-5,8-Dicarboxylic Acid Di-Tert-Butyl Ester
Reactant of Route 2
Reactant of Route 2
2-Methylsulfanyl-6,7-Dihydro-9H-Pyrimido[5,4-E][1,4]Diazepine-5,8-Dicarboxylic Acid Di-Tert-Butyl Ester
Reactant of Route 3
2-Methylsulfanyl-6,7-Dihydro-9H-Pyrimido[5,4-E][1,4]Diazepine-5,8-Dicarboxylic Acid Di-Tert-Butyl Ester
Reactant of Route 4
2-Methylsulfanyl-6,7-Dihydro-9H-Pyrimido[5,4-E][1,4]Diazepine-5,8-Dicarboxylic Acid Di-Tert-Butyl Ester
Reactant of Route 5
2-Methylsulfanyl-6,7-Dihydro-9H-Pyrimido[5,4-E][1,4]Diazepine-5,8-Dicarboxylic Acid Di-Tert-Butyl Ester
Reactant of Route 6
2-Methylsulfanyl-6,7-Dihydro-9H-Pyrimido[5,4-E][1,4]Diazepine-5,8-Dicarboxylic Acid Di-Tert-Butyl Ester

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